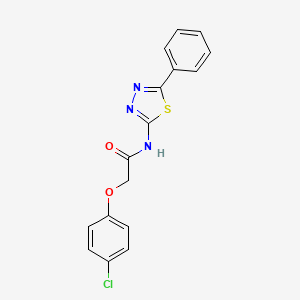
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, also known as CPPT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPT is a member of the thiadiazole family of compounds, which possess a diverse range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to work by modulating the activity of ion channels and receptors in the brain. 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress. In addition, 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a neuroprotective effect by reducing neuronal damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is its diverse range of biological activities, which makes it a promising compound for therapeutic applications. 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one limitation of 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a neuroprotective effect, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is its potential use in the treatment of cancer. 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have anti-proliferative effects on cancer cells, and further research could explore its potential as a cancer therapy. Finally, future research could focus on improving the solubility of 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, which would make it easier to administer in vivo.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 4-chlorophenoxyacetyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. This method has been optimized to yield high purity and high yield of 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-20-19-15(23-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFRNUKUKGHDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2975703.png)

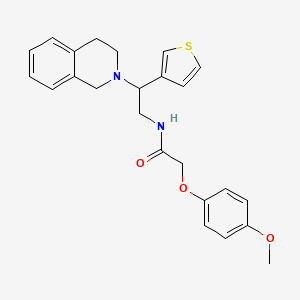

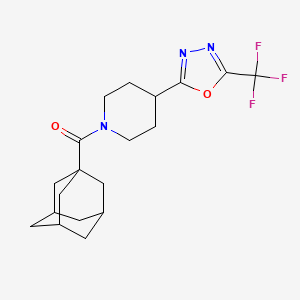
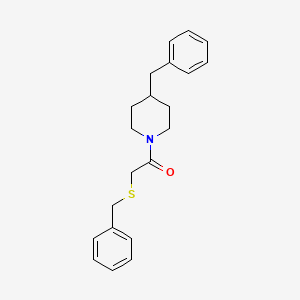
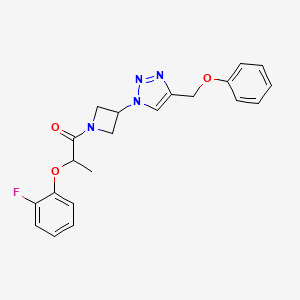
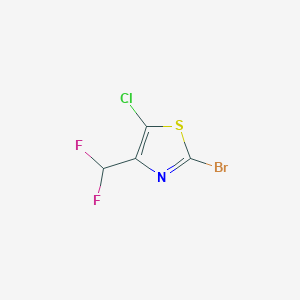
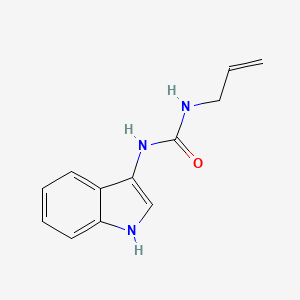
![5-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2975715.png)

![Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2975718.png)
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile](/img/structure/B2975724.png)